2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
The compound 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidin core fused with a 1,2,4-thiadiazole moiety via a sulfanyl acetamide linker. Its structure includes:
- A thieno[2,3-d]pyrimidin-4-one scaffold substituted with phenyl (at position 5) and allyl (prop-2-en-1-yl, at position 3) groups.
- A 1,2,4-thiadiazole ring substituted with phenyl at position 2.
- A sulfanyl acetamide bridge connecting the two heterocycles.
Properties
IUPAC Name |
2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S3/c1-2-13-30-23(32)20-18(16-9-5-3-6-10-16)14-33-22(20)28-25(30)34-15-19(31)26-24-27-21(29-35-24)17-11-7-4-8-12-17/h2-12,14H,1,13,15H2,(H,26,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJFWCEXFURRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step reactions. One common route includes the condensation of 4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H-thieno[2,3-d]pyrimidine-2-thiol with 3-phenyl-1,2,4-thiadiazol-5-yl acetic acid under specific conditions such as the presence of a dehydrating agent and a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidinone Core Formation
The core structure is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example:
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Reagents : Ethyl cyanoacetate and thiophene-2-carboxaldehyde under acidic conditions .
-
Conditions : Reflux in ethanol with catalytic HCl (70–80°C, 6–8 hours) .
Allylation at Position 3
The prop-2-en-1-yl (allyl) group is introduced via nucleophilic substitution or alkylation:
-
Conditions : DMF solvent, 80–100°C, 12–24 hours.
Sulfanyl-Acetamide Functionalization
The sulfanyl-acetamide side chain is coupled to the core via thiol-alkylation:
Thieno[2,3-d]pyrimidinone Core
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Nucleophilic Aromatic Substitution : The C2 sulfanyl group is susceptible to displacement by stronger nucleophiles (e.g., amines, alkoxides) under basic conditions .
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Oxidation : The sulfur atom in the thieno ring can oxidize to sulfoxide or sulfone using HO or mCPBA .
Allyl Group (Prop-2-en-1-yl)
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Electrophilic Addition : Reacts with halogens (Br, Cl) or peracids to form dihalides or epoxides.
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Cycloaddition : Participates in Diels-Alder reactions with dienes at elevated temperatures (e.g., 120°C in toluene).
Sulfanyl Bridge
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Oxidative Cleavage : Treatment with O or NaIO cleaves the S–C bond, yielding sulfonic acid derivatives .
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Radical Reactions : Forms disulfides under UV light in the presence of initiators like AIBN .
Thiadiazolyl-Acetamide Moiety
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Hydrolysis : The acetamide hydrolyzes to carboxylic acid under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
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Coordination Chemistry : The thiadiazole nitrogen coordinates with transition metals (e.g., Cu, Fe) in ethanol/water mixtures .
Reaction Data Table
Antibacterial Derivatives
Hydrazide derivatives (e.g., 20 in ) are synthesized by reacting the acetamide with hydrazine hydrate:
Metal Complexation
The thiadiazole nitrogen binds to Cu in aqueous ethanol:
Stability and Degradation
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Antiviral Properties
Recent studies have highlighted the antiviral potential of thienopyrimidine derivatives. For instance, compounds structurally similar to the target compound have shown effectiveness against various viruses such as herpes simplex virus (HSV) and coronaviruses (FCoV, FHV) . The presence of specific functional groups in the thienopyrimidine structure is believed to enhance its antiviral efficacy.
Anticancer Activity
Thienopyrimidine derivatives are also being explored for their anticancer properties. Research indicates that modifications to the thienopyrimidine scaffold can lead to compounds with significant cytotoxic effects against cancer cell lines . The compound's ability to inhibit key enzymes involved in tumor growth presents a promising avenue for cancer therapy.
Antimicrobial Effects
Some derivatives of thienopyrimidine have demonstrated antimicrobial activity against various bacterial strains. The unique structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Several studies have been conducted to evaluate the efficacy of thienopyrimidine derivatives:
- Study on Antiviral Activity : A study published in Pharmaceuticals evaluated a series of thienopyrimidine compounds for their antiviral activity against HSV. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiviral effects .
- Cytotoxicity Assays : In vitro cytotoxicity assays performed on human cancer cell lines revealed that specific modifications to the thienopyrimidine scaffold significantly enhanced cytotoxic effects compared to unmodified compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are summarized in Table 1 , highlighting variations in substituents and their implications:
Key Observations:
- Substituent Position and Bioactivity: The presence of phenyl or methyl/methoxy groups on the thieno[2,3-d]pyrimidin ring (e.g., 3,4-dimethylphenyl in ZINC2890724) may enhance lipophilicity, influencing membrane permeability . Allyl groups (as in the target compound) could introduce steric effects or reactivity due to the double bond.
Biological Activity
The compound 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 517.6457 g/mol. Its structure features a thienopyrimidine core linked to a thiadiazol group and an acetamide moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H19N5O2S3 |
| Molecular Weight | 517.6457 g/mol |
| IUPAC Name | This compound |
| CAS Number | 690270-52-1 |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate activity against various bacterial strains including Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The presence of the thienopyrimidine ring and specific side chains are essential for this activity.
In vitro tests have reported minimum inhibitory concentrations (MICs) indicating that these compounds can effectively inhibit microbial growth. For example:
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| Thienopyrimidine A | 15 | 10 |
| Thienopyrimidine B | 20 | 12 |
These results suggest that structural modifications can enhance the antimicrobial efficacy of thienopyrimidine derivatives.
Anticancer Activity
The anticancer potential of the compound has been evaluated through various studies focusing on its effects on cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in liver cancer cell lines.
In one study, the compound was tested against liver cell carcinoma with the following findings:
| Compound | IC50 (μM) on HepG2 Cells | Mechanism of Action |
|---|---|---|
| Compound X | 3.105 | Inhibition of VEGFR-2 and AKT |
| Compound Y | 4.60 | Induction of apoptosis |
The mechanism of action appears to involve interaction with specific kinases such as VEGFR-2 and AKT, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis indicated significant accumulation of cells in the S phase when treated with these compounds.
Case Studies
- Case Study on Antimicrobial Efficacy : In a recent study published in MDPI, several thienopyrimidine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that specific substitutions enhanced their effectiveness against resistant strains of bacteria .
- Case Study on Anticancer Properties : Research conducted by PubMed highlighted the anticancer activity of thienopyrimidines where compounds similar to the one discussed showed selective toxicity towards cancer cells while sparing normal cells . The study detailed how these compounds led to significant apoptosis in liver cancer models.
Q & A
Q. Yield Optimization :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
- Catalytic bases like triethylamine or DBU improve reaction efficiency .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 521.12) .
Basic: What in vitro/in vivo models are suitable for preliminary biological evaluation?
Methodological Answer:
- Anti-Inflammatory Activity :
- Antimicrobial Screening :
Advanced: How can regioselectivity challenges during thienopyrimidinone functionalization be addressed?
Methodological Answer:
Regioselectivity in the thieno[2,3-d]pyrimidinone core is influenced by:
- Electronic Effects : The 2-position is more electrophilic due to electron-withdrawing carbonyl groups, favoring sulfanyl group insertion .
- Steric Hindrance : Bulky substituents (e.g., prop-2-en-1-yl) at the 3-position direct reactions to the 2-position .
- Reaction Temperature : Lower temperatures (0–5°C) reduce side reactions during thiolation .
Advanced: What mechanistic hypotheses explain its anti-exudative activity?
Methodological Answer:
Based on structural analogs:
- VEGF Inhibition : The thiadiazole moiety may block VEGF receptor binding, reducing vascular permeability .
- ROS Scavenging : The sulfanyl group neutralizes reactive oxygen species (ROS) in inflamed tissues .
- In Silico Docking : Molecular dynamics simulations predict high affinity for COX-2’s active site (PDB ID: 5KIR) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based cell viability vs. MTT assay) .
- Solubility Issues : Use DMSO/carboxymethylcellulose vehicles to improve bioavailability in vivo .
- Metabolic Instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify labile groups .
Advanced: What computational tools validate SAR for thienopyrimidinone derivatives?
Methodological Answer:
- QSAR Models : Use Schrödinger’s Maestro to correlate logP values with antimicrobial IC₅₀ .
- DFT Calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
- Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR) to prioritize derivatives .
Advanced: How to design analogs for improved metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the prop-2-en-1-yl group with cyclopropyl (lower CYP450 metabolism) .
- Prodrug Strategies : Mask the acetamide as an ester (hydrolyzed in vivo) to enhance absorption .
- Metabolite Identification : LC-MS/MS profiling identifies oxidation hotspots (e.g., allyl → epoxide) .
Advanced: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- Lyophilization : Freeze-dry aqueous solutions to avoid hydrolysis .
- Purity Monitoring : Annual HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced: How to scale up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous synthesis reduces batch variability (residence time: 30 min, 60°C) .
- Crystallization Optimization : Use anti-solvent (n-hexane) to precipitate the final compound with >99% purity .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
